molecular formula C12H14N2O3 B13496937 Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B13496937
M. Wt: 234.25 g/mol
InChI Key: BJSQNWCMSYBQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a chemical building block of interest in medicinal chemistry and drug discovery. It features a benzoate ester core substituted with both a methyl group and a 2-oxoimidazolidin-1-yl moiety, a scaffold known as the hydantoin ring. This specific molecular architecture makes it a valuable intermediate for the synthesis of more complex target molecules. Compounds containing the 2-oxoimidazolidin-1-yl (hydantoin) group attached to an aromatic system are increasingly investigated in pharmaceutical research. Notably, structurally related compounds have been identified as inhibitors of viral methyltransferases, such as the SARS-CoV-2 non-structural protein 14 (Nsp14) . Nsp14 is a crucial enzyme for viral RNA cap formation, which allows the virus to evade the host immune response; thus, inhibitors of this protein represent a promising avenue for the development of broad-spectrum antiviral therapeutics . Furthermore, the carbon-nitrogen double bond (C=N), a key functional group that can be derived from or incorporated near structures like this, is a fundamental synthon found in numerous bioactive molecules with reported antitumor, antiviral, and antimicrobial activities . As a methyl ester, this compound offers superior handling properties and solubility for experimental work compared to its carboxylic acid analog, and it can be readily hydrolyzed or transformed to access a variety of downstream derivatives. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

InChI

InChI=1S/C12H14N2O3/c1-8-9(11(15)17-2)4-3-5-10(8)14-7-6-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16)

InChI Key

BJSQNWCMSYBQMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCNC2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

General Synthetic Strategy

The preparation of this compound typically involves the functionalization of a methyl 2-methyl-3-substituted benzoate core with an imidazolidinone ring system at the 3-position. The key synthetic steps generally include:

  • Esterification of 2-methyl-3-nitrobenzoic acid to form methyl 2-methyl-3-nitrobenzoate.
  • Bromination at the methyl side chain to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
  • Nucleophilic substitution or coupling with an imidazolidinone or related amine derivative.
  • Reduction or cyclization steps to form the 2-oxoimidazolidin-1-yl moiety.

This sequence is often adapted or optimized depending on the desired purity, yield, and scale.

Detailed Stepwise Preparation

Esterification of 2-methyl-3-nitrobenzoic acid
  • Reagents: Methylating agents such as dimethyl sulfate, diazomethane, or dimethyl dicarbonate.
  • Conditions: Ambient temperature in presence of organic or inorganic bases and polar solvents.
  • Outcome: Formation of methyl 2-methyl-3-nitrobenzoate with high efficiency.
Bromination of methyl 2-methyl-3-nitrobenzoate
  • Reagents: N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin.
  • Solvent: Acetonitrile.
  • Catalyst: Azobisisobutyronitrile (AIBN) as radical initiator.
  • Temperature: 55–75 °C for 12–15 hours.
  • Process: Radical bromination at the methyl side chain to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
Coupling with imidazolidinone derivative
  • Reagents: 3-aminopiperidine-2,6-dione hydrochloride or related amine.
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Base: Triethylamine or similar organic base.
  • Conditions: Slow addition under nitrogen atmosphere, room temperature.
  • Outcome: Formation of the coupled intermediate with the imidazolidinone moiety.
Reduction and cyclization
  • Reduction: Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere (60–100 psi).
  • Solvent: N-methylpyrrolidone (NMP) saturated with ammonia.
  • Duration: 6–12 hours.
  • Outcome: Reduction of nitro groups and cyclization to form the 2-oxoimidazolidin-1-yl ring.
Purification
  • Methods: Crystallization from ethyl acetate, dioxane/ethyl acetate mixtures, or recrystallization with charcoal treatment using isopropanol and water mixtures.
  • Yield: Approximately 36% isolated yield reported for some processes.
  • Polymorphs: Drying conditions influence polymorphic forms, such as Form B and Form I, characterized by powder X-ray diffraction (PXRD).

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Notes
Esterification 2-methyl-3-nitrobenzoic acid + dimethyl sulfate or diazomethane, base, polar solvent, ambient temp Methyl 2-methyl-3-nitrobenzoate High yield, mild conditions
Bromination NBS or 1,3-dibromo-5,5-dimethylhydantoin, acetonitrile, AIBN, 55–75 °C, 12–15 h Methyl 2-(bromomethyl)-3-nitrobenzoate Radical bromination, monitored by TLC/HPLC
Coupling Methyl 2-(bromomethyl)-3-nitrobenzoate + 3-aminopiperidine-2,6-dione hydrochloride, DMSO, triethylamine, N2 atmosphere Coupled nitro intermediate Slow addition, room temp
Reduction 10% Pd/C, H2 (60–100 psi), NMP saturated with ammonia, 6–12 h This compound Catalytic hydrogenation
Purification Crystallization from ethyl acetate/dioxane, charcoal treatment, IPA/water recrystallization Pure final compound Polymorphic forms controlled by drying

Alternative Synthetic Routes and Related Reactions

Condensation Reactions for Imine Formation

Recent research has demonstrated catalyst-free, rapid condensation protocols to form C=N bonds involving imidazolidinone derivatives and aldehydes in biphasic solvent systems (water/dichloromethane) at room temperature, yielding imine derivatives efficiently within minutes without catalysts. This method may be adapted for functionalizing the imidazolidinone ring or related intermediates in the synthesis pathway.

Reagents/Conditions Product Type Yield Notes
H2O/CH2Cl2 (4:1), RT, 5–60 min Imine derivatives Up to 95% Catalyst-free, mild, fast

Oxidation and Reduction of Imidazolidinone Moiety

  • Oxidation of ethyl substituents or oxo groups can be performed using potassium permanganate under acidic aqueous conditions to yield carboxylic acids or ketones.
  • Reduction of the oxo group in imidazolidinone rings can be achieved with lithium aluminum hydride under inert atmosphere, providing reduced analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Positional Isomers: Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

A key structural analog is Methyl 4-(2-oxoimidazolidin-1-yl)benzoate (CAS 627901-54-6), which differs only in the position of the imidazolidinone substituent (4- vs. 3-position) .

  • Molecular Formula : C₁₁H₁₂N₂O₃ (identical to the target compound).
  • Key Differences :
    • The 4-substituted isomer likely exhibits altered electronic effects due to para vs. meta positioning, affecting polarity and solubility.
    • Reactivity in metal-catalyzed reactions may vary due to steric and electronic differences. For example, meta-substituted benzoates are less common in directing-group-assisted C–H functionalization compared to para-substituted analogs .

Heterocyclic Variants: Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate

Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8) replaces the imidazolidinone with a six-membered oxazinanone ring .

  • Molecular Formula : C₁₂H₁₄N₂O₃.
  • The oxygen atom in oxazinanone may alter coordination properties in metal complexes, limiting utility in catalysis compared to nitrogen-rich imidazolidinones .

Functional Group Analogs: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative (synthesized from 3-methylbenzoic acid) features an N,O-bidentate directing group instead of an ester .

  • Molecular Formula: C₁₃H₁₉NO₂.
  • Key Differences :
    • The amide group enhances hydrogen-bonding capacity, making it more suitable for crystal engineering or supramolecular chemistry.
    • The absence of an ester group reduces susceptibility to hydrolysis, improving stability under basic conditions.

Simple Alkyl Benzoates: Methyl Benzoate

Methyl Benzoate (CAS 93-58-3) is a foundational alkyl benzoate lacking the imidazolidinone and methyl substituents .

  • Molecular Formula : C₈H₈O₂.
  • Key Differences: Simpler structure results in higher volatility (bp: 199°C) compared to the target compound. Toxicity profiles differ: Methyl Benzoate exhibits acute oral toxicity (LD₅₀: 1.4 g/kg in rats) and mild dermal irritation, whereas the target compound’s imidazolidinone group may introduce unknown toxicophores .

Comparative Data Table

Compound Name Molecular Formula Substituent Position Heterocycle Type Key Applications/Properties Reference
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate C₁₁H₁₂N₂O₃ 3-position Imidazolidinone (5-membered) Potential directing group in catalysis
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate C₁₁H₁₂N₂O₃ 4-position Imidazolidinone (5-membered) Synthetic intermediate
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate C₁₂H₁₄N₂O₃ 4-position Oxazinanone (6-membered) Stabilized heterocyclic derivative
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 3-position Amide + hydroxyl Metal-catalyzed C–H functionalization
Methyl Benzoate C₈H₈O₂ N/A None Solvent, fragrance component

Biological Activity

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate, a compound with the molecular formula C11H12N2O3C_{11}H_{12}N_{2}O_{3} and a molecular weight of approximately 220.22 g/mol, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to an imidazolidinone ring, which is significant for its biological interactions. The presence of the imidazolidinone structure is known to confer various pharmacological properties, including antimicrobial and anti-inflammatory effects.

PropertyValue
CAS Number 651749-46-1
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
IUPAC Name This compound
LogP 0.7078

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The imidazolidinone ring can modulate enzyme activities, potentially leading to inhibition or activation of various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes or signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound often exhibit notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains due to its structural similarities with known antimicrobial agents like oxazolidinones .
  • Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory potential, as imidazolidinone derivatives frequently show such activity in pharmacological studies.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidinone derivatives, which included compounds structurally related to this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) indicated that modifications in the imidazolidinone ring could enhance efficacy against resistant strains .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of specific enzymes linked to inflammatory responses. This compound was tested alongside other derivatives in vitro to determine its effect on cyclooxygenase (COX) enzymes. Results showed promising inhibition rates comparable to established anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(2-oxoimidazolidin-1-yl)benzoate C₁₁H₁₂N₂O₃Directly related compound with potential similar activities
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃Different substitution pattern affecting activity
Methyl 3-(3-iminoimidazolidinyl)benzoate C₁₁H₁₂N₂O₃Contains an imino group altering reactivity

Q & A

Q. Critical Conditions :

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
  • Temperature : Controlled heating (~80–100°C) prevents side reactions.
  • Catalyst : Acidic conditions (HCl, H₂SO₄) are essential for cyclization .

How can X-ray crystallography resolve structural ambiguities in the binding mode of this compound to PYCR1?

Advanced
The compound’s interaction with pyrroline-5-carboxylate reductase 1 (PYCR1) was elucidated using:

Data Collection : High-resolution (≤1.8 Å) X-ray diffraction data from co-crystallized PYCR1 complexes (PDB ID: 8TCW) .

Refinement : SHELXL software for anisotropic displacement parameter refinement and hydrogen-bond network validation .

Visualization : ORTEP-3 for Windows to generate thermal ellipsoid plots, confirming the compound’s orientation in the active site .

Key Insight : The benzoate group forms hydrogen bonds with Arg343 and Tyr246, while the imidazolidinone ring interacts with the catalytic NAD+ cofactor .

What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (imidazolidinone NH), δ 2.5 ppm (methyl group), and δ 7.2–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and 175 ppm (imidazolidinone) .
  • IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 249.1 (calculated for C₁₂H₁₂N₂O₃) .

How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

Advanced
Contradictions in IC₅₀ values may arise from assay conditions or protein isoforms. Mitigation strategies include:

Standardized Assays : Use recombinant human PYCR1 (hPYCR1) under consistent pH (7.4) and NADH concentration (0.1 mM) .

Crystallographic Validation : Compare binding modes across crystal structures (e.g., 8TCW vs. homologs) to identify isoform-specific interactions .

Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding free energies and validate experimental data .

What strategies optimize enantiomeric purity during synthesis?

Q. Advanced

Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to induce stereoselectivity .

Crystallization-Induced Diastereomerism : Introduce a chiral auxiliary (e.g., menthol ester) to facilitate selective crystallization .

How does this compound modulate proline biosynthesis via PYCR1 inhibition?

Basic
PYCR1 catalyzes the NADH-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to proline. The compound competitively inhibits P5C binding by:

  • Steric Hindrance : The 2-methyl group blocks the P5C-binding pocket .
  • Co-factor Displacement : The imidazolidinone ring disrupts NAD+ coordination, reducing catalytic efficiency .
    Validation : Enzyme kinetics (Km and Vmax shifts) and cellular proline depletion assays .

What are the limitations of current synthetic methods, and how can they be improved?

Advanced
Limitations :

  • Low yields (~40%) due to side reactions during cyclization .
  • Scalability issues with polyphosphoric acid .

Q. Improvements :

  • Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency .
  • Green Solvents : Replace DMSO with ionic liquids to enhance recyclability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.